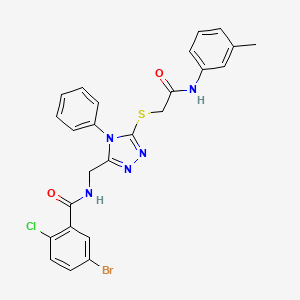

5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

The compound 5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a benzamide derivative featuring a complex heterocyclic framework. Its structure includes:

- A benzamide core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively.

- A 1,2,4-triazole ring substituted with a phenyl group and linked via a thioether bridge to a 2-oxo-2-(m-tolylamino)ethyl moiety.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrClN5O2S/c1-16-6-5-7-18(12-16)29-23(33)15-35-25-31-30-22(32(25)19-8-3-2-4-9-19)14-28-24(34)20-13-17(26)10-11-21(20)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBNJENYOAFUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Bromine and Chlorine Atoms: Halogenation reactions are employed to introduce bromine and chlorine atoms into the benzamide structure.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.

Final Coupling Reaction: The final step involves coupling the triazole-thioether intermediate with the benzamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed from oxidation of the thioether linkage.

Amines: Resulting from the reduction of the benzamide carbonyl group.

Functionalized Derivatives: Various substituted derivatives can be obtained through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

*Calculated based on molecular formula.

Key Observations:

Thiazole derivatives, however, are noted for enzyme inhibition (e.g., PFOR in ). The presence of a triazole in the target compound may enhance metabolic stability compared to thiazole-based analogs, as triazoles are less prone to oxidative degradation.

Halogen Substituents :

- Bromo and chloro groups in the target compound likely enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. Similar halogenated benzamides (e.g., ) are often designed for improved bioavailability.

- In , chloro derivatives exhibited antimicrobial activity, suggesting that the chloro substituent in the target compound may confer similar properties.

Thioether and m-Tolylamino Groups: The thioether bridge in the target compound could improve membrane permeability compared to oxygen-based ethers.

Biological Activity

5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and the mechanisms underlying its effects on various cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloro-benzamide with a triazole derivative that includes a thioether moiety. The process often requires careful control of reaction conditions to yield the desired product with high purity.

Anticancer Properties

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structures were tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | >100 | Low activity |

| IGR39 (Melanoma) | 88 | Moderate activity |

| Panc-1 (Pancreatic Cancer) | >100 | Low activity |

| PPC-1 (Prostate Cancer) | 0.73 - 2.38 | High selectivity |

These findings suggest that while some derivatives show limited efficacy against triple-negative breast cancer (MDA-MB-231), they demonstrate promising selective toxicity against prostate and melanoma cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that certain derivatives induce cell cycle arrest and apoptosis in cancer cells, particularly through the activation of caspase pathways .

- Targeting Kinases : Some related compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the VEGFR and AKT pathways . This inhibition can lead to reduced cell migration and proliferation.

- Antioxidant Activity : The presence of the diphenylamine moiety in some derivatives has been linked to antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- In Vitro Evaluation : A series of hydrazone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds exhibiting IC50 values as low as 0.73 µM against MCF-7 breast cancer cells were identified as promising candidates .

- Wound Healing Assay : The impact on cell migration was assessed using a wound healing assay, where certain compounds significantly inhibited migration in melanoma and prostate cancer cells at concentrations as low as 2 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.